Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often include the use of a photoredox catalyst and blue LED irradiation to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2 + 2] cycloaddition process. this can be technically challenging due to the need for specialized equipment and glassware .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their atoms.
Bicyclo[2.1.1]hexanes: These compounds are closely related and often used in similar applications.
Uniqueness
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclohexane ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7,11H,3-6H2,1-2H3 |
InChI Key |
AXDOCWMADCDZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2CO)C |
Origin of Product |
United States |
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